molecular formula C16H16O2 B3873386 3,5-dimethylphenyl 4-methylbenzoate CAS No. 62261-93-2

3,5-dimethylphenyl 4-methylbenzoate

Cat. No. B3873386
CAS RN: 62261-93-2
M. Wt: 240.30 g/mol
InChI Key: UDYNJQBTHMSEBU-UHFFFAOYSA-N
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Patent
US04201790

Procedure details

p-Toluoyl chloride (154 g.) was added during 30 minutes to a solution of 3,5-dimethylphenol (122 g.) in anhydrous pyridine (200 ml.), with stirring. The temperature rose to 80° C. The mixture was stirred and heated on the steambath for 3 hours, and was then cooled and stirred with diethyl ether (500 ml.) and water (2000 ml.). The organic layer was separated, and the aqueous layer was further extracted with diethyl ether (3×250 ml.). The combined ether solutions were washed with N aqueous sodium hydroxide solution to remove unchanged starting materials and with 2 N hydrochloric acid to remove pyridine, and finally with water. The solution was dried over anhydrous sodium sulphate and evaporated in vacuo, and the residue was recrystallised from light petroleum (b.p. 40°-60° C.; 550 ml.) to give 3.5-dimethylphenyl p-toluate (203 g.). m.p. 55°-57° C.
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.[CH3:11][C:12]1[CH:13]=[C:14]([OH:19])[CH:15]=[C:16]([CH3:18])[CH:17]=1.C(OCC)C.O>N1C=CC=CC=1>[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7]([O:19][C:14]2[CH:15]=[C:16]([CH3:18])[CH:17]=[C:12]([CH3:11])[CH:13]=2)=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
154 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Name
Quantity
122 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
2000 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 80° C
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steambath for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with diethyl ether (3×250 ml.)
WASH
Type
WASH
Details
The combined ether solutions were washed with N aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
to remove unchanged
CUSTOM
Type
CUSTOM
Details
with 2 N hydrochloric acid to remove pyridine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from light petroleum (b.p. 40°-60° C.; 550 ml.)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)OC1=CC(=CC(=C1)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 203 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.